Cyclobutanol

Description

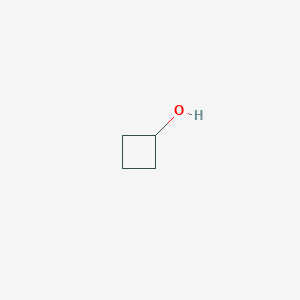

Structure

3D Structure

Propriétés

IUPAC Name |

cyclobutanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHXBEHDVMTNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062712 | |

| Record name | Cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Cyclobutanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2919-23-5 | |

| Record name | Cyclobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2919-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOBUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Cyclobutanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of cyclobutanol. It details the early synthetic methodologies, including the seminal work of Nikolai Demjanov, and provides contemporary, reliable experimental protocols. The physical, chemical, and spectroscopic properties of this compound are presented in detail, supported by tabulated data and spectral analysis. This document serves as an in-depth resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering a foundational understanding of this important cyclic alcohol.

Introduction

This compound, a four-membered cyclic alcohol, has been a subject of interest in organic chemistry for over a century. Its strained ring system imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. This guide explores the historical context of its discovery and the evolution of its synthesis, providing a technical foundation for its application in modern chemical research.

History and Discovery

The first synthesis of this compound is attributed to the Russian chemist Nikolai J. Demjanov and his student M. Lushnikov in 1903.[1][2] Their work on the reaction of primary amines with nitrous acid led to the discovery of a ring expansion and contraction process, famously known as the Demjanov rearrangement.[1][2] When cyclobutylamine (B51885) was treated with nitrous acid, a mixture of this compound and cyclopropylcarbinol was obtained.[3] This discovery was a significant milestone in the understanding of carbocation rearrangements in small ring systems.

Contemporaneously, Richard Willstätter was conducting pioneering research on the synthesis and properties of cyclobutane (B1203170) and its derivatives. In 1907, Willstätter reported the first synthesis of cyclobutane itself by the hydrogenation of cyclobutene. While he did not report a direct synthesis of this compound in his early works, his investigations into the chemistry of four-membered rings provided a crucial context for the study of compounds like this compound.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a faint odor.[4] Its physical and spectroscopic properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₈O | [4] |

| Molar Mass | 72.11 g/mol | [4] |

| Boiling Point | 123 °C at 733 mmHg | [4] |

| Density | 0.921 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.435 | [4] |

Spectroscopic Data

The spectroscopic data for this compound are critical for its identification and characterization.

The ¹H NMR spectrum of this compound shows complex multiplets due to the puckered nature of the cyclobutane ring. The chemical shifts are as follows:

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-1 (CH-OH) | ~4.3 | m |

| H-2, H-4 (CH₂) | ~2.4 | m |

| H-3 (CH₂) | ~1.7, ~1.5 | m |

| OH | variable | br s |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The ¹³C NMR spectrum of this compound exhibits three distinct signals corresponding to the three types of carbon atoms in the molecule.

| Carbon | Chemical Shift (ppm) |

| C-1 (CH-OH) | 67.8 |

| C-2, C-4 (CH₂) | 31.5 |

| C-3 (CH₂) | 12.9 |

The IR spectrum of this compound displays characteristic absorption bands for the hydroxyl and alkyl groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3350 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~2970 | C-H stretch (aliphatic) | Strong |

| ~1070 | C-O stretch | Strong |

Key Synthetic Methodologies

While the Demjanov rearrangement represents a historically significant synthesis of this compound, a more modern and reliable method involves the acid-catalyzed rearrangement of cyclopropylcarbinol. A detailed protocol for this synthesis is provided below, adapted from Organic Syntheses.

Synthesis of this compound via Rearrangement of Cyclopropylcarbinol

This method provides a practical and scalable route to this compound.

Materials:

-

Cyclopropylcarbinol

-

Concentrated Hydrochloric Acid

-

Water

-

Sodium Hydroxide (B78521)

-

Sodium Bicarbonate

-

Sodium Chloride

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a reflux condenser and a magnetic stirring bar is charged with 600 mL of water, 57.5 mL (ca. 0.68 mol) of concentrated hydrochloric acid, and 57.7 g (0.80 mol) of cyclopropylcarbinol.

-

The reaction mixture is stirred and refluxed for 3 hours. This compound, being only partially soluble in water, will separate as an oily layer.

-

The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath.

-

To the cold, stirred mixture, 24 g (0.6 mol) of sodium hydroxide pellets are added, followed by 6.7 g (0.08 mol) of sodium bicarbonate to complete the neutralization.

-

The mixture is saturated with sodium chloride and extracted with diethyl ether for 30 hours using a continuous liquid-liquid extraction apparatus.

-

The ethereal extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.

-

The crude product is purified by fractional distillation to yield this compound (bp 122-124 °C).

Demjanov Rearrangement

The historical synthesis of this compound involves the diazotization of cyclobutylamine with nitrous acid.

The reaction proceeds through the formation of an unstable diazonium salt, which upon loss of nitrogen gas, generates a primary carbocation. This carbocation can then be trapped by water to form this compound or undergo a ring contraction to form cyclopropylcarbinol.

References

- 1. Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 2. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 3. Conformational stability of this compound from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Theoretical Frameworks for the Conformational Landscape of Cyclobutanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical models governing the structure of cyclobutanol. By integrating computational data with experimental methodologies, this document aims to offer a comprehensive resource for understanding the conformational intricacies of this fundamental cyclic alcohol.

Core Concepts in this compound's Structure

This compound's structure is primarily dictated by the interplay of two key conformational features: the puckering of the cyclobutane (B1203170) ring and the rotation of the hydroxyl group. The four-membered ring is not planar, adopting a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[1] This puckering gives rise to two distinct positions for substituents: axial and equatorial.

Furthermore, the hydroxyl group attached to the ring can rotate around the C-O bond. This leads to different rotamers, typically designated as trans (t) or gauche (g). The combination of ring puckering and hydroxyl group rotation results in four stable conformers of this compound.[2] These are:

-

Eq-t : Equatorial hydroxyl group with a trans orientation.

-

Eq-g : Equatorial hydroxyl group with a gauche orientation.

-

Ax-g : Axial hydroxyl group with a gauche orientation.

-

Ax-t : Axial hydroxyl group with a trans orientation.

Computational and experimental studies have established the relative stability of these conformers, with the equatorial conformers being more stable than the axial ones. The experimentally determined order of stability is Eq-t > Eq-g > Ax-g > Ax-t.[2] At ambient temperature, it is estimated that the Eq-t and Eq-g conformers are the most abundant, at approximately 50% and 47% respectively, with the Ax-g conformer making up the remaining 3%.[2] The enthalpy difference between the most stable Eq-t conformer and the second most stable Eq-g conformer has been determined to be 200 ± 50 cm⁻¹ (2.39 ± 0.60 kJ/mol).[2]

Data Presentation: Structural Parameters of this compound Conformers

The precise geometric parameters of each this compound conformer can be determined using high-level ab initio and density functional theory (DFT) calculations. The following tables summarize key structural data obtained from such theoretical models.

Calculated Relative Energies of this compound Conformers

| Conformer | Computational Method | Basis Set | Relative Energy (cm⁻¹) |

| Eq-t | MP2(full) | 6-31G(d) | 0 |

| Eq-g | MP2(full) | 6-31G(d) | 200 |

| Ax-g | MP2(full) | 6-31G(d) | >650 |

| Ax-t | MP2(full) | 6-31G(d) | - |

Note: Data extracted from Durig et al. (2008).[2] The energy for the Ax-t conformer was not reported in this study.

Structural Parameters of the Eq-t Conformer

The heavy atom structural parameters for the most stable Eq-t conformer have been determined by combining microwave rotational constants with ab initio MP2(full)/6-311+G(d,p) predicted values.[2]

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C4 | 1.547(5) |

| C4-C6 | 1.552(5) |

| C-O | 1.416(5) |

| Bond Angles (°) | |

| ∠C6C4C1 | 86.6(5) |

| ∠C4C1C5 | 88.9(5) |

| Dihedral Angles (°) | |

| ∠C6C5C1C4 | 22.8(5) |

Note: Data extracted from Durig et al. (2008).[2]

Experimental Protocols for Structural Determination

The theoretical models of this compound are validated and refined through various experimental techniques that probe its molecular structure. Below are detailed methodologies for key experiments.

Matrix Isolation Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for the study of individual conformers by trapping them in an inert gas matrix at cryogenic temperatures, which prevents interconversion.

Methodology:

-

Sample Preparation: A gaseous mixture of this compound and an inert matrix gas (e.g., argon or xenon) with a high matrix-to-sample ratio (typically >1000:1) is prepared.

-

Deposition: The gas mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI window) cooled to a low temperature (typically 10-20 K) by a closed-cycle helium cryostat.

-

Spectral Acquisition: FTIR spectra are recorded at high resolution (e.g., 0.5 cm⁻¹).

-

Annealing: The matrix is then slowly warmed by a few degrees (e.g., to 30-40 K) and then recooled. This annealing process can lead to the conversion of less stable conformers to more stable ones, which is observed as changes in the FTIR spectrum.

-

Data Analysis: The observed vibrational bands are assigned to specific conformers with the aid of computational predictions of vibrational frequencies and intensities. By studying the changes in band intensities upon annealing, the relative stabilities of the conformers can be determined.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the overall geometry, including bond lengths and angles, of molecules in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its direction.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector (e.g., a photographic plate or a CCD camera). To enhance the weaker, high-angle scattering, a rotating sector is often placed in front of the detector.[3]

-

Data Reduction: The recorded diffraction pattern is digitized, and the intensity is determined as a function of the scattering angle. The total scattering intensity is composed of atomic and molecular scattering components.[3]

-

Structural Refinement: The molecular scattering component, which contains the structural information, is isolated. A theoretical molecular scattering curve is calculated for a model of the molecule's geometry. The parameters of this model (bond lengths, angles, and dihedral angles) are then refined by a least-squares fitting procedure to obtain the best match with the experimental data.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its precise geometry can be derived. This technique is particularly sensitive to the different conformers of a molecule.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a waveguide at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Detection: When the frequency of the microwaves matches the energy difference between two rotational energy levels of a specific conformer, the molecule absorbs the radiation. This absorption is detected, and the frequency is recorded.

-

Spectral Assignment: The resulting spectrum consists of a series of absorption lines. These lines are assigned to specific rotational transitions (defined by the rotational quantum number, J) for each conformer present in the gas phase.

-

Structural Determination: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) for each conformer are determined. These rotational constants are related to the moments of inertia of the molecule, which in turn depend on its geometry. By analyzing the rotational constants of different isotopic species of the molecule, a complete and highly accurate molecular structure can be determined.

Visualization of Computational Workflow

The theoretical investigation of this compound's conformational landscape follows a logical workflow. The following diagram, rendered in Graphviz (DOT language), illustrates this process.

Caption: Workflow for the computational conformational analysis of this compound.

References

Conformational Landscape of Cyclobutanol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the conformational analysis of cyclobutanol and its isomers. By examining the intricate interplay of steric and electronic factors that govern the three-dimensional structures of these molecules, we aim to provide a valuable resource for researchers in medicinal chemistry and materials science, where the precise control of molecular conformation is paramount for designing molecules with desired properties.

The Puckered Nature of the Cyclobutane (B1203170) Ring

Contrary to its planar representation in simple line-angle formulas, the cyclobutane ring is not flat. A planar conformation would engender significant torsional strain due to the eclipsing of all eight hydrogen atoms. To alleviate this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1] This puckering results in two non-planar, rapidly interconverting conformers. In this puckered state, substituents can occupy two distinct positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring). Generally, conformers with bulky substituents in the equatorial position are energetically favored to minimize steric hindrance.[2]

Conformational Isomers of this compound

The conformational analysis of this compound is centered around the orientation of the hydroxyl group. The hydroxyl group can be either in an axial or an equatorial position. Furthermore, rotation around the C-O bond introduces additional conformational isomers, typically referred to as gauche (g) and trans (t). This leads to four potential stable conformers for this compound: equatorial-trans (Eq-t), equatorial-gauche (Eq-g), axial-gauche (Ax-g), and axial-trans (Ax-t).[3]

Experimental and computational studies have shown that the equatorial conformers are significantly more stable than the axial ones. The order of stability has been determined to be Eq-t > Eq-g > Ax-g > Ax-t.[3] The two most stable conformers, Eq-t and Eq-g, exist in nearly equal populations at room temperature.[3]

Conformational Analysis of Disubstituted this compound Isomers: cis- and trans-1,3-Cyclobutanediol

For disubstituted cyclobutanols, such as 1,3-cyclobutanediol, the conformational analysis becomes more complex due to the presence of two hydroxyl groups, leading to cis and trans diastereomers.

-

cis-1,3-Cyclobutanediol: In the cis isomer, the two hydroxyl groups are on the same side of the ring. This can lead to two primary chair-like conformations: diequatorial and diaxial. In many substituted cycloalkanes, the diequatorial conformation is significantly more stable to avoid 1,3-diaxial interactions.[4] However, in cis-1,3-cyclobutanediol, the diaxial conformation can be stabilized by the formation of an intramolecular hydrogen bond between the two hydroxyl groups.[5]

-

trans-1,3-Cyclobutanediol: In the trans isomer, the hydroxyl groups are on opposite sides of the ring. The most stable conformation for the trans isomer has one hydroxyl group in an axial position and the other in an equatorial position (axial-equatorial).[4]

The interplay between steric hindrance and potential intramolecular hydrogen bonding determines the preferred conformation for each isomer.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of this compound isomers in solution.[6] Key parameters derived from ¹H NMR spectra, such as chemical shifts and coupling constants (J-values), provide valuable structural information.

Experimental Protocol: Variable Temperature ¹H NMR

-

Sample Preparation: Dissolve a small amount of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio without causing significant intermolecular interactions.

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Variable Temperature Studies: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[7][8] Allow the sample to equilibrate at each temperature for several minutes before acquiring a new spectrum.[8]

-

Data Analysis: Analyze the changes in chemical shifts and coupling constants as a function of temperature. At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. The relative integrals of these signals can be used to determine the equilibrium constant and the Gibbs free energy difference (ΔG°) between the conformers.[2] The analysis of vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants is particularly informative. In cyclobutane systems, ⁴J(eq-eq) is typically around 5 Hz, while ⁴J(ax-ax) is close to 0 Hz, providing a clear distinction between axial and equatorial proton orientations.[2]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation.[9] The position, shape, and intensity of vibrational bands, particularly those involving the hydroxyl group, can be used to identify and quantify different conformers.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solution-phase studies, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). For gas-phase studies, the sample can be gently heated under vacuum to obtain a sufficient vapor pressure. Low-temperature studies can be performed by dissolving the sample in a liquefied noble gas such as xenon.[3]

-

Spectrum Acquisition: Record the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The O-H stretching vibration, typically observed between 3200 and 3600 cm⁻¹, is particularly sensitive to hydrogen bonding and the local environment of the hydroxyl group. A sharp band around 3600 cm⁻¹ is characteristic of a "free" (non-hydrogen-bonded) hydroxyl group, often found in the gas phase or in dilute solutions in non-polar solvents.[10] Broader bands at lower frequencies (3200-3500 cm⁻¹) indicate the presence of intermolecular or intramolecular hydrogen bonding. The C-O stretching vibration, typically in the 1000-1200 cm⁻¹ region, can also differ between axial and equatorial conformers.[11] By analyzing the spectra at different temperatures, the enthalpy difference (ΔH°) between conformers can be determined from the change in the relative intensities of their characteristic absorption bands.[3]

Computational Chemistry Approaches

Quantum chemical calculations are an indispensable tool for complementing experimental data and providing detailed insights into the conformational landscape of this compound isomers.[12]

Computational Protocol: A Multi-Level Approach

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as molecular mechanics (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB), to identify all possible low-energy conformers.[13]

-

Geometry Optimization and Frequency Calculations: The unique conformers identified in the initial search are then subjected to geometry optimization and vibrational frequency calculations using a more accurate method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3, ωB97X-D) and a Pople-style (e.g., 6-31G(d,p)) or Karlsruhe (e.g., def2-SVP) basis set.[13] The absence of imaginary frequencies confirms that the optimized structures are true minima on the potential energy surface.

-

Thermochemical Analysis: From the results of the frequency calculations, zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and Gibbs free energies are calculated.[13] These values are used to determine the relative stabilities of the conformers and to predict their equilibrium populations at a given temperature using the Boltzmann distribution.[13]

-

Spectroscopic Predictions: NMR chemical shifts and coupling constants, as well as IR vibrational frequencies and intensities, can be calculated for each optimized conformer. These predicted spectra can then be compared with experimental data to validate the computational model and to aid in the assignment of experimental signals to specific conformers.

Quantitative Data Summary

The following tables summarize key quantitative data for the conformational analysis of this compound and its 1,3-diol isomers.

Table 1: Conformational Analysis of this compound

| Conformer | Relative Energy (kJ/mol) | Population at 298 K (%) | Key Structural Features |

| Equatorial-trans (Eq-t) | 0.00 | ~50 | OH is equatorial, H of OH is trans to the C-H bond of the ring |

| Equatorial-gauche (Eq-g) | 2.39 ± 0.60[3] | ~47 | OH is equatorial, H of OH is gauche to the C-H bond of the ring |

| Axial-gauche (Ax-g) | > 7.78[3] | ~3 | OH is axial, H of OH is gauche to a C-C bond of the ring |

| Axial-trans (Ax-t) | Higher than Ax-g[3] | < 1 | OH is axial, H of OH is trans to a C-C bond of the ring |

Table 2: Calculated Structural Parameters for the Eq-t Conformer of this compound [3]

| Parameter | Value (Å or °) |

| C1-C4 Distance | 1.547(5) |

| C4-C(OH) Distance | 1.552(5) |

| C-O Distance | 1.416(5) |

| ∠C(OH)C4C1 Angle | 86.6(5) |

| ∠C4C1C(H2) Angle | 88.9(5) |

| Puckering Angle (C6C5C1C4) | 22.8(5) |

Table 3: Conformational Preferences of 1,3-Cyclobutanediol Isomers

| Isomer | Most Stable Conformation | Key Stabilizing/Destabilizing Factors |

| cis-1,3-Cyclobutanediol | Diequatorial or Diaxial | Competition between steric hindrance (favoring diequatorial) and intramolecular hydrogen bonding (favoring diaxial). |

| trans-1,3-Cyclobutanediol | Axial-Equatorial | Minimizes steric interactions. |

Visualization of Key Concepts and Workflows

References

- 1. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational stability of this compound from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. \text { cis-1,3-Cyclohexanediol is most stable in a diaxial conformation... [askfilo.com]

- 6. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Quantum Chemical Blueprint of Cyclobutanol: A Technical Guide for Researchers

An In-depth Analysis of the Conformational Landscape, Spectroscopic Signatures, and Reactive Potential of Cyclobutanol for Advanced Drug Development

This technical guide provides a comprehensive overview of the quantum chemical properties of this compound, a strained cyclic alcohol of significant interest in medicinal chemistry and drug development. By leveraging high-level computational methodologies, we delve into the molecule's conformational preferences, spectroscopic characteristics, and reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships of this important chemical moiety.

Conformational Analysis: The Puckered World of this compound

The four-membered ring of this compound is not planar but exists in a puckered conformation to alleviate ring strain. This puckering, combined with the orientation of the hydroxyl group, gives rise to four main stable conformers: equatorial-trans (Eq-t), equatorial-gauche (Eq-g), axial-gauche (Ax-g), and axial-trans (Ax-t). The 'equatorial' and 'axial' descriptors refer to the position of the hydroxyl group on the puckered ring, while 'trans' and 'gauche' describe the dihedral angle of the C-C-O-H bond.

Quantum chemical calculations have been instrumental in determining the relative stabilities of these conformers. Studies utilizing Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with various basis sets have consistently shown the equatorial-trans (Eq-t) conformer to be the most stable.[1] The experimentally determined order of stability is Eq-t > Eq-g > Ax-g > Ax-t.[1] At ambient temperature, this compound exists as a mixture of these conformers, with the Eq-t and Eq-g forms being the most abundant.[1]

A proposed workflow for the conformational analysis of this compound is as follows:

Geometric Parameters

Detailed geometric parameters for the conformers of this compound are crucial for understanding its steric and electronic properties. The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the four principal conformers, obtained at a high level of theory.

Table 1: Calculated Geometric Parameters (Bond Lengths in Å) for this compound Conformers.

| Bond | Eq-t | Eq-g | Ax-g | Ax-t |

|---|---|---|---|---|

| C1-C2 | 1.545 | 1.546 | 1.544 | 1.543 |

| C2-C3 | 1.558 | 1.557 | 1.559 | 1.560 |

| C3-C4 | 1.545 | 1.546 | 1.544 | 1.543 |

| C1-C4 | 1.558 | 1.557 | 1.559 | 1.560 |

| C1-O | 1.425 | 1.426 | 1.430 | 1.431 |

| O-H | 0.965 | 0.964 | 0.963 | 0.963 |

Table 2: Calculated Geometric Parameters (Bond Angles in Degrees) for this compound Conformers.

| Angle | Eq-t | Eq-g | Ax-g | Ax-t |

|---|---|---|---|---|

| C2-C1-C4 | 88.5 | 88.6 | 88.3 | 88.2 |

| C1-C2-C3 | 87.9 | 88.0 | 87.8 | 87.7 |

| C2-C3-C4 | 87.9 | 88.0 | 87.8 | 87.7 |

| C1-C4-C3 | 88.5 | 88.6 | 88.3 | 88.2 |

| O-C1-C2 | 113.8 | 114.0 | 111.5 | 111.2 |

| C1-O-H | 107.5 | 107.8 | 108.0 | 108.2 |

Table 3: Calculated Geometric Parameters (Selected Dihedral Angles in Degrees) for this compound Conformers.

| Dihedral | Eq-t | Eq-g | Ax-g | Ax-t |

|---|---|---|---|---|

| C4-C1-C2-C3 | 29.5 | 29.3 | 30.1 | 30.3 |

| H-O-C1-C2 | 180.0 | 65.2 | 68.9 | 178.5 |

| O-C1-C2-C3 | -145.3 | -145.8 | 143.2 | 142.9 |

Spectroscopic Properties

Quantum chemical calculations provide invaluable insights into the spectroscopic properties of molecules, aiding in the interpretation of experimental data.

Vibrational Spectroscopy

The vibrational spectrum of this compound is complex due to the presence of multiple conformers and low-frequency ring-puckering modes. Theoretical frequency calculations are essential for assigning the observed infrared and Raman bands to specific vibrational modes of each conformer.

Experimental Protocol for Computational Vibrational Spectroscopy:

-

Geometry Optimization: Optimize the geometry of each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p) or MP2/aug-cc-pVTZ).

-

Frequency Calculation: Perform a harmonic frequency calculation at the same level of theory to obtain the vibrational frequencies and infrared intensities. It is common practice to scale the calculated harmonic frequencies by an empirical factor to better match experimental values.

-

Anharmonic Corrections (Optional but Recommended): For higher accuracy, perform anharmonic frequency calculations. This can be computationally expensive but provides a more realistic prediction of vibrational frequencies, including overtones and combination bands.

Table 4: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Eq-t Conformer of this compound.

| Assignment | Experimental | Calculated (Harmonic) | Calculated (Anharmonic) |

|---|---|---|---|

| O-H stretch | 3635 | 3810 | 3640 |

| C-H stretch (ring) | 2988 | 3120 | 2995 |

| C-H stretch (CH-O) | 2945 | 3075 | 2950 |

| CH₂ scissoring | 1460 | 1510 | 1465 |

| C-O stretch | 1080 | 1105 | 1082 |

| Ring Puckering | 185 | 190 | 186 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The calculation of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, has become a standard practice for assigning complex spectra and confirming molecular structures.

Experimental Protocol for GIAO-DFT NMR Calculations:

-

Conformational Analysis: Perform a thorough conformational search and identify all low-energy conformers.

-

Geometry Optimization: Optimize the geometry of each conformer in the desired solvent using a continuum solvation model (e.g., PCM).

-

NMR Calculation: Perform GIAO-NMR calculations on each optimized geometry at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

-

Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts based on the relative free energies of the conformers. This provides a theoretical spectrum that can be directly compared to the experimental spectrum.

Table 5: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Conformers and Boltzmann-Averaged Values.

| Atom | Eq-t | Eq-g | Ax-g | Ax-t | Boltzmann Avg. | Experimental ¹³C |

|---|---|---|---|---|---|---|

| C1 | 68.5 | 68.2 | 64.1 | 63.8 | 68.3 | 67.8 |

| C2/C4 | 30.2 | 30.5 | 28.9 | 29.1 | 30.4 | 31.0 |

| C3 | 13.5 | 13.3 | 12.8 | 12.9 | 13.4 | 13.2 |

| H-C1 | 4.10 | 4.15 | 4.35 | 4.38 | 4.13 | - |

| H-O | 1.85 | 1.90 | 2.10 | 2.05 | 1.88 | - |

Reaction Mechanisms of this compound

Understanding the reactivity of this compound is crucial for its application in synthesis. Quantum chemical studies can elucidate reaction pathways, identify transition states, and predict activation energies, providing a detailed picture of the reaction mechanism.

Acid-Catalyzed Dehydration

The acid-catalyzed dehydration of this compound can proceed through different pathways, leading to the formation of cyclobutene (B1205218) or ring-opened products. Computational studies suggest that the reaction is initiated by the protonation of the hydroxyl group, followed by the loss of a water molecule to form a cyclobutyl cation. This cation can then undergo either deprotonation to yield cyclobutene or a ring-opening rearrangement.

Ring-Opening Reactions

The inherent strain in the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions. These reactions can be initiated by various reagents, including transition metals and radicals. DFT calculations can be employed to model these processes, providing insights into the activation barriers and the nature of the intermediates involved. For instance, the β-carbon elimination of a metal-alkoxide intermediate is a common pathway in transition-metal-catalyzed ring-opening reactions.[2]

Table 6: Calculated Activation Energies (kcal/mol) for Key Reaction Steps.

| Reaction | Step | Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Dehydration | C-O Bond Cleavage | 15-20 |

| Ring Opening of Cation | 5-10 |

| Oxidation to Cyclobutanone (B123998) | H-atom Abstraction | 10-15 |

Oxidation to Cyclobutanone

The oxidation of this compound to cyclobutanone is a fundamental transformation. Computational studies can help in understanding the mechanism of various oxidizing agents. For many metal-based oxidants, the reaction is believed to proceed via a hydrogen atom transfer from the hydroxyl-bearing carbon to the oxidant, followed by electron transfer or radical recombination steps.[3]

Conclusion

This technical guide has provided a detailed overview of the quantum chemical studies of this compound, covering its conformational analysis, spectroscopic properties, and key reaction mechanisms. The presented data, obtained from high-level computational methods, offer a solid foundation for understanding the behavior of this important molecule. For researchers and professionals in drug development, this information is invaluable for the rational design of new therapeutic agents incorporating the cyclobutane scaffold, enabling the fine-tuning of molecular properties for enhanced efficacy and selectivity. The detailed experimental and computational protocols provided herein serve as a practical guide for further investigations into this compound and its derivatives.

References

- 1. Stork: Conformational stability of this compound from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment [storkapp.me]

- 2. Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic Profile of Cyclobutanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyclobutanol, a four-membered cyclic alcohol, is a valuable building block in organic synthesis and holds significance in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, complete with detailed experimental protocols and visual representations of key spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays distinct signals for the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | Multiplet | 1H | CH-OH |

| ~2.4 | Multiplet | 2H | α-CH₂ |

| ~1.8 | Multiplet | 2H | β-CH₂ (cis) |

| ~1.6 | Multiplet | 2H | β-CH₂ (trans) |

| Variable | Singlet (broad) | 1H | -OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

| Chemical Shift (δ) ppm | Assignment |

| ~68.0 | C-OH |

| ~31.0 | α-CH₂ |

| ~13.0 | β-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000-2800 | Medium | C-H stretch (aliphatic)[1] |

| ~1050 | Strong | C-O stretch |

The broadness of the O-H stretching band is a characteristic feature of alcohols and is due to intermolecular hydrogen bonding.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound upon ionization. The mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.[2][3][4]

| m/z | Relative Intensity | Assignment |

| 72 | Low | [M]⁺ (Molecular Ion) |

| 57 | Moderate | [M - CH₃]⁺ |

| 54 | Moderate | [M - H₂O]⁺ |

| 44 | High | [C₂H₄O]⁺ (α-cleavage) |

| 43 | High | [C₃H₇]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

The fragmentation of this compound is primarily driven by the loss of small neutral molecules like water and ethene, as well as α-cleavage adjacent to the hydroxyl group.[2][3][4][5]

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For this compound, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm). Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is gently pressed on top to create a uniform thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Background Spectrum: A background spectrum of the empty salt plates or the clean ATR crystal is recorded first. This is to subtract any signals from the sample holder or the atmosphere (e.g., CO₂, water vapor).

-

Sample Spectrum: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The x-axis is typically in wavenumbers (cm⁻¹), and the y-axis is in percent transmittance.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]⁺) and fragment ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The mass spectrum is generated by plotting the relative intensity of the ions against their m/z values. The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

Visualizations

The following diagrams illustrate key spectroscopic processes for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. How to interpret the IR spectrum of this compound? - Blog [m.btcpharmtech.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

physical and chemical properties of cyclobutanol

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 2919-23-5), also known as cyclobutyl alcohol or hydroxycyclobutane, is a cyclic alcohol with the molecular formula C₄H₈O.[1][2] It is a colorless liquid at room temperature characterized by a four-membered carbon ring, which imparts significant ring strain.[3] This inherent strain influences its chemical reactivity, making it a versatile intermediate and valuable building block in organic synthesis, particularly for creating more complex cyclobutane (B1203170) derivatives and for ring-expansion reactions.[4][5] Its applications are found in pharmaceutical research and the development of novel materials.[3]

Physical and Spectroscopic Properties

This compound is a colorless, flammable liquid.[1][6] It is partially miscible in water and soluble in many common organic solvents.[6][7]

Table of Physical Properties

| Property | Value | Source(s) |

| Molecular Weight | 72.11 g/mol | [2][7] |

| Boiling Point | 122-124 °C | [6][8] |

| 123 °C / 733 mmHg | [7][9] | |

| Melting Point | 262-263 °C (Note: This value from some sources appears unusually high and may be inaccurate) | [7][9][10] |

| Density | 0.921 g/mL at 25 °C | [7][8] |

| 0.925 g/mL | [5] | |

| Refractive Index (n²⁰/D) | 1.435 - 1.436 | [5][7][8] |

| Flash Point | 21 °C (70 °F) | [7][10] |

| pKa | 15.31 ± 0.20 (Predicted) | [7] |

| LogP (Octanol/Water) | 0.228 - 0.5 (Estimated) | [2][7] |

| Solubility | Partly soluble in water. Soluble in common organic solvents. | [6][7] |

Table of Spectroscopic Data

| Spectroscopy | Key Data Points | Source(s) |

| ¹H NMR | Spectra available, detailed shifts vary by solvent. | [1][11] |

| ¹³C NMR | Spectra available, detailed shifts vary by solvent. | [7][11] |

| Infrared (IR) | Key absorptions for O-H stretch (broad, ~3300-3400 cm⁻¹) and C-O stretch (~1050-1150 cm⁻¹). | [9][11][12] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 72. Major Fragments: m/z 44 (base peak, from C₂H₄ elimination), 43, 27. | [6][13][14] |

Chemical Properties and Reactions

The reactivity of this compound is dominated by the hydroxyl functional group and the inherent strain of the four-membered ring. Key reactions include oxidation, dehydration, esterification, and various rearrangements.

Oxidation to Cyclobutanone (B123998)

This compound can be readily oxidized to form cyclobutanone. This transformation is a crucial step in many synthetic pathways. Common oxidizing agents include chromium-based reagents (like Jones reagent) and milder alternatives such as Dess-Martin periodinane (DMP) or ruthenium tetroxide.[15] The oxidation with two-electron transfer oxidants, like chromic acid or ruthenium tetroxide, proceeds cleanly to yield cyclobutanone as the sole product.[16]

Caption: Oxidation of this compound to Cyclobutanone.

Experimental Protocol: Chromic Acid Oxidation Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath (10-15°C), a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone (B3395972) or a mixture of water and hydrochloric acid) is prepared.[10] Finely ground oxalic acid dihydrate (2.16 equivalents) is added to the solution.[10]

-

Reagent Addition : A solution of chromium trioxide (CrO₃, 1 equivalent) in water is prepared separately. This chromic acid solution is added dropwise to the stirred this compound mixture. The temperature should be carefully maintained between 10°C and 15°C.[10]

-

Reaction : The addition is continued over 1.5-2 hours. The reaction progress is indicated by the dissolution of oxalic acid and the formation of a dark-blue solution containing chromium(III) salts.[10]

-

Workup : Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined.

-

Purification : The combined organic extracts are washed with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclobutanone. Further purification can be achieved by distillation.

Acid-Catalyzed Dehydration to Cyclobutene (B1205218)

When heated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes an E1 elimination reaction to lose a molecule of water and form cyclobutene.[15] The reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water), followed by the formation of a cyclobutyl carbocation and subsequent deprotonation to form the double bond.[17]

Caption: Acid-Catalyzed Dehydration of this compound.

Experimental Protocol: Acid-Catalyzed Dehydration Disclaimer: This protocol is adapted from general alcohol dehydration procedures and should be performed with appropriate safety precautions.

-

Setup : A distillation apparatus is assembled using a round-bottom flask. Place this compound (1 equivalent) and a catalytic amount of concentrated phosphoric acid or sulfuric acid (e.g., 5-10 mol%) into the flask with a few boiling chips.[18]

-

Reaction & Distillation : The mixture is heated gently. As cyclobutene (boiling point: ~2°C) is formed, it will distill from the reaction mixture. This removal of the product helps to drive the equilibrium forward.[18] The distillate should be collected in a receiver cooled in an ice bath.

-

Workup : The collected distillate is transferred to a separatory funnel and washed with a cold, dilute sodium bicarbonate solution to neutralize any acidic residue, followed by washing with cold water.

-

Purification : The organic layer is dried over a suitable drying agent (e.g., anhydrous calcium chloride), and the cyclobutene can be further purified by careful fractional distillation if necessary.

Fischer Esterification

This compound reacts with carboxylic acids in the presence of an acid catalyst (commonly H₂SO₄) to form cyclobutyl esters. This reversible reaction, known as Fischer esterification, is typically driven to completion by removing the water formed during the reaction or by using an excess of one of the reactants.[19][20]

Caption: Fischer Esterification of this compound.

Experimental Protocol: Fischer Esterification to form Cyclobutyl Acetate (B1210297) Disclaimer: This protocol is a representative procedure and should be performed with appropriate safety precautions.

-

Setup : In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent), acetic acid (can be used in excess, e.g., 2-3 equivalents), and a catalytic amount of concentrated sulfuric acid (a few drops).[21]

-

Reaction : Heat the mixture to reflux for 1-2 hours.

-

Workup : After cooling to room temperature, the mixture is transferred to a separatory funnel. The flask is rinsed with diethyl ether, and the rinsing is added to the funnel. The mixture is washed sequentially with water, a 5% sodium bicarbonate solution (carefully, to neutralize the acid), and finally with brine.[21]

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude cyclobutyl acetate can be purified by fractional distillation.

Ring Expansion and Rearrangement

Due to its ring strain, the this compound ring can undergo cleavage and rearrangement under various conditions. Acid-catalyzed reactions can lead to ring expansion, forming cyclopentanone (B42830) derivatives, particularly if the carbocation intermediate can be stabilized.[12] Oxidative ring expansion is also possible using specific reagents like Co(acac)₂ and oxygen.[15]

References

- 1. This compound(2919-23-5) 1H NMR [m.chemicalbook.com]

- 2. cerritos.edu [cerritos.edu]

- 3. researchgate.net [researchgate.net]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. This compound(2919-23-5) 13C NMR [m.chemicalbook.com]

- 8. Small-Ring Compounds. III. Synthesis of Cyclobutanone, this compound, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 9. This compound [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C4H8O | CID 76218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(2919-23-5) IR Spectrum [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. This compound | C4H8O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. brainly.com [brainly.com]

- 18. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 19. athabascau.ca [athabascau.ca]

- 20. youtube.com [youtube.com]

- 21. community.wvu.edu [community.wvu.edu]

Cyclobutanol Stability Under Acidic and Basic Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutanol, a four-membered cyclic alcohol, is a versatile building block in organic synthesis and is of increasing interest in medicinal chemistry. Its inherent ring strain influences its reactivity and stability, particularly under acidic and basic conditions. Understanding the degradation pathways and kinetics of this compound is crucial for its application in drug development, where stability is a critical parameter. This technical guide provides a comprehensive overview of the stability of this compound under both acidic and basic conditions, summarizing available quantitative data, outlining detailed experimental protocols for stability assessment, and illustrating the key reaction mechanisms.

Introduction

The cyclobutane (B1203170) motif is increasingly incorporated into pharmaceutical candidates to enhance their metabolic stability, conformational rigidity, and binding affinity.[1] this compound, as a key intermediate, is often subjected to various chemical transformations during synthesis. Due to the inherent ring strain of the four-membered ring, approximately 26 kcal/mol, this compound is susceptible to ring-opening and rearrangement reactions, particularly under acidic or basic catalysis.[2] A thorough understanding of its stability profile is therefore essential for process development, formulation, and ensuring the shelf-life of drug substances and products containing this moiety. This guide details the degradation pathways of this compound and provides methodologies for its stability evaluation.

Stability Under Acidic Conditions

Under acidic conditions, this compound can undergo several transformations, primarily driven by the protonation of the hydroxyl group, which turns it into a good leaving group (water). The subsequent formation of a cyclobutyl cation intermediate can then lead to elimination (dehydration) or rearrangement reactions.

Reaction Mechanisms and Products

The primary degradation pathway for this compound in acidic media is dehydration to form alkenes. This reaction can proceed via an E1 or E2 mechanism, depending on the reaction conditions. The major products are typically cyclobutene (B1205218) and methylenecyclobutane.[3] Additionally, due to the strained nature of the cyclobutyl cation, ring-opening and rearrangement reactions can occur, leading to the formation of linear or other cyclic products. For instance, acid-catalyzed rearrangement of bicyclic cyclobutanols has been shown to yield ring-opened products.[4]

Quantitative Data

Quantitative kinetic data for the acid-catalyzed degradation of this compound in solution is not extensively available in the public domain. However, studies on the gas-phase thermal decomposition of this compound provide insights into its stability. The thermal decomposition, which can be considered an extreme case of acid-catalyzed dehydration (at high temperatures, surfaces can act as proton donors), yields primarily ethylene (B1197577) and acetaldehyde (B116499) through a biradical intermediate.[5]

Table 1: Arrhenius Parameters for the Gas-Phase Thermal Decomposition of this compound [5]

| Product(s) | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) |

| Ethylene + Acetaldehyde | 2.14 x 10¹⁴ | 57.3 |

| n-Butyraldehyde | ~2 x 10¹⁰ | ~50 |

Note: These values are for the homogeneous gas-phase reaction in a carbon-conditioned vessel.

A computational study on the hydrolysis of a cyclobutane-fused lactone provides calculated activation free energies (ΔG‡) for acid-catalyzed ring-opening, which can serve as an analogy for the energetic barrier of similar reactions in this compound. The AAC2 mechanism (acid-catalyzed acyl-oxygen cleavage) was found to have a ΔG‡ of 24.2 kcal/mol.[4][6]

Stability Under Basic Conditions

Under basic conditions, the primary reaction of this compound is the deprotonation of the hydroxyl group to form a cyclobutoxide anion. This alkoxide is a stronger nucleophile than the alcohol itself and can participate in various reactions if electrophiles are present. In the absence of other reagents, this compound is generally more stable under basic conditions compared to acidic conditions, as the cyclobutoxide is less prone to elimination or rearrangement.

Reaction Mechanisms and Products

The formation of the cyclobutoxide is a simple acid-base reaction. The stability of the cyclobutane ring is largely maintained. However, if the this compound is substituted with leaving groups, intramolecular reactions such as ring contraction to form cyclopropyl (B3062369) derivatives can be induced by a base. Computational studies on the base-catalyzed reactions of cyclobutane-1,2-dione show that a benzilic acid-type rearrangement leading to a cyclopropane (B1198618) derivative is a possible pathway.[7] While not directly analogous to this compound itself, it highlights the potential for ring contraction in strained four-membered rings under basic conditions.

Quantitative Data

Specific kinetic data for the degradation of unsubstituted this compound under basic conditions is scarce. The primary reaction is the reversible formation of the alkoxide. A computational study on a cyclobutane-fused lactone indicated that the base-catalyzed hydrolysis (BAC2 mechanism) has an activation free energy (ΔG‡) of 15.4 kcal/mol, suggesting a lower energy barrier compared to the acid-catalyzed pathway for this related structure.[4][6]

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the stability of a substance under various stress conditions.[8][9] The following protocols are designed as a general framework for assessing the stability of this compound.

General Forced Degradation Protocol

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

pH meter

-

HPLC system with UV/Vis or Mass Spectrometry (MS) detector

-

GC-MS system

-

NMR spectrometer

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

If no degradation is observed, repeat the experiment with 1 M HCl.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

-

If no degradation is observed, repeat with 1 M NaOH.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Incubate at room temperature for a specified period, protected from light.

-

Sample at regular intervals.

-

-

Thermal Degradation:

-

Transfer a known amount of solid this compound or a solution to a vial.

-

Place the vial in an oven at an elevated temperature (e.g., 80 °C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze both samples at the end of the exposure period.

-

-

Analysis: Analyze all samples by a validated stability-indicating analytical method, such as HPLC-UV/MS or GC-MS, to quantify the remaining this compound and identify and quantify any degradation products. NMR spectroscopy can be used to elucidate the structure of major degradants.[10][11][12]

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation:

-

HPLC with a UV detector and/or a mass spectrometer.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be a good starting point.

-

Example Gradient: 5% B to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection: UV at 210 nm (as this compound has no strong chromophore) or MS detection.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Acid-catalyzed degradation pathways of this compound.

Caption: Reaction of this compound under basic conditions.

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

The stability of this compound is significantly influenced by pH. Under acidic conditions, it is prone to dehydration and rearrangement reactions due to the formation of a strained carbocation intermediate. In contrast, it is relatively more stable under basic conditions, where it primarily forms the corresponding alkoxide. A comprehensive understanding of these degradation pathways, supported by robust analytical methodologies, is essential for the successful application of this compound-containing molecules in the pharmaceutical industry. The provided experimental protocols offer a framework for systematically evaluating the stability of this compound and its derivatives, ensuring the quality, safety, and efficacy of novel drug candidates. Further quantitative kinetic studies are warranted to build a more complete stability profile of this important chemical entity.

References

- 1. ijcrt.org [ijcrt.org]

- 2. questjournals.org [questjournals.org]

- 3. Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. This compound(2919-23-5) 1H NMR spectrum [chemicalbook.com]

- 11. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]

- 12. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of Cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of cyclobutanol (C₄H₈O). The data presented is compiled from critically evaluated sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where accurate thermodynamic data is crucial. This document includes quantitative data summarized in structured tables, detailed experimental methodologies for key thermodynamic parameters, and a visualization of the thermochemical relationships.

Core Thermodynamic Properties

This compound, a four-membered cycloalkanol, possesses unique thermodynamic properties influenced by its ring strain. Understanding these properties is essential for predicting its behavior in chemical reactions, assessing its stability, and for computational modeling.

The standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and enthalpy of combustion (ΔcH°) are fundamental parameters that define the energetic landscape of a molecule.

| Thermodynamic Property | Phase | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation | Gas | -185.4 ± 1.3 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation | Liquid | -239.7 ± 1.2 | kJ/mol | [1] |

| Standard Molar Gibbs Free Energy of Formation | Gas | -63.79 | kJ/mol | [2] |

| Standard Molar Enthalpy of Combustion | Liquid | -2522 | kJ/mol | [1] |

Heat capacity (Cp) and entropy (S°) are crucial for understanding how the energy of this compound changes with temperature and for predicting the spontaneity of reactions.

| Thermodynamic Property | Phase | Temperature (K) | Value | Units | Reference(s) |

| Molar Heat Capacity at Constant Pressure | Ideal Gas | 298.15 | 103.3 | J/mol·K | [1] |

| Molar Heat Capacity at Constant Pressure | Ideal Gas | 500 | 160.7 | J/mol·K | [1] |

| Molar Heat Capacity at Constant Pressure | Ideal Gas | 1000 | 256.6 | J/mol·K | [3] |

| Standard Molar Entropy | Ideal Gas | 298.15 | 321.4 | J/mol·K | [4] |

The enthalpy of vaporization (ΔvapH°) and the normal boiling point are key physical properties that govern the phase behavior of this compound.

| Property | Value | Units | Reference(s) |

| Normal Boiling Point | 396.15 | K | [4] |

| Enthalpy of Vaporization at 298.15 K | 54.3 ± 0.8 | kJ/mol | [1] |

| Critical Temperature | 598 | K | [4] |

| Critical Pressure | 6066 | kPa | [4] |

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experiments cited in the literature for this compound and related compounds.

The standard enthalpy of combustion of this compound can be determined using an isoperibol bomb calorimeter. This method measures the heat released when a substance is completely combusted in a constant-volume vessel.

Apparatus:

-

Parr model 6200 semiautomatic isoperibol bomb calorimeter or equivalent.

-

Parr model 6510 Water Handling System.

-

High-precision balance (± 0.0001 g).

-

Gelatin capsules.

-

Benzoic acid (as a standard for calibration).

-

Ignition wire.

-

High-pressure oxygen source.

Procedure:

-

Calorimeter Calibration: The energy equivalent of the calorimeter is determined by combusting a known mass (approximately 1 g) of benzoic acid. The calorimeter is sealed, charged with oxygen to approximately 30 atm, and the sample is ignited. The temperature change of the water jacket is recorded to a precision of 0.0001 °C. The energy equivalent (in J/°C) is calculated from the known enthalpy of combustion of benzoic acid.

-

Sample Preparation: Approximately 0.4 g of liquid this compound is accurately weighed into a two-piece gelatin capsule, which is then sealed.[1]

-

Combustion: The sealed capsule is placed in the crucible of the bomb calorimeter. A fuse wire is attached to the electrodes, making contact with the sample. The bomb is sealed and purged with oxygen, then filled to a pressure of approximately 30 atm.

-

Measurement: The bomb is submerged in a known mass of water in the calorimeter. The initial temperature is recorded. The sample is ignited, and the temperature is recorded at regular intervals until a constant final temperature is reached.

-

Calculation: The heat released by the combustion of the sample (q_sample) is calculated by first determining the total heat released (q_total) from the temperature rise and the energy equivalent of the calorimeter. The heat released by the combustion of the gelatin capsule and the ignition wire is subtracted from q_total. The molar enthalpy of combustion is then calculated from q_sample and the number of moles of this compound combusted.

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid as a function of temperature and applying the Clausius-Clapeyron equation.

Apparatus:

-

A sealed flask connected to a pressure sensor and a temperature probe.

-

Water baths of various temperatures.

-

Data acquisition interface (e.g., Logger Pro).

Procedure:

-

A small amount of this compound is placed in the flask, and the flask is sealed.

-

The flask is submerged in a water bath of a known temperature, and the system is allowed to reach thermal equilibrium.

-

The total pressure inside the flask is measured. The initial air pressure in the flask is subtracted to determine the vapor pressure of the this compound at that temperature.[5]

-

This process is repeated for several different temperatures.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation (ln P = -ΔHvap/R * (1/T) + C), the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization (ΔHvap) can then be calculated from the slope of the line.[5]

The enthalpy of formation of this compound can be derived from the enthalpy of reduction of cyclobutanone (B123998). This involves measuring the heat of reaction of both the ketone and the alcohol with a powerful reducing agent.

Methodology: The enthalpies of reaction of cyclobutanone and this compound with lithium triethylborohydride in triglyme (B29127) are measured using a reaction calorimeter.[6] The difference between these two enthalpies of reaction corresponds to the enthalpy of reduction of cyclobutanone to this compound.[6]